

Investigating ALB-127158(a) in Sleep Regulation: A Technical Guide

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Compound of Interest

Compound Name: ALB-127158(a)

Cat. No.: B605276

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ALB-127158(a) is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1][2] The melanin-concentrating hormone (MCH) system is a key regulator of various physiological functions, including energy homeostasis and, notably, sleep-wake cycles.[3][4][5] MCH-releasing neurons are primarily located in the lateral hypothalamus and project throughout the brain to areas involved in sleep regulation. These neurons exhibit their highest activity during Rapid Eye Movement (REM) sleep, suggesting a pivotal role in sleep architecture.[3]

This technical guide provides an in-depth overview of the investigation of **ALB-127158(a)** and other MCHR1 antagonists in the context of sleep regulation. It summarizes key preclinical and clinical findings, details relevant experimental methodologies, and visualizes the underlying biological pathways.

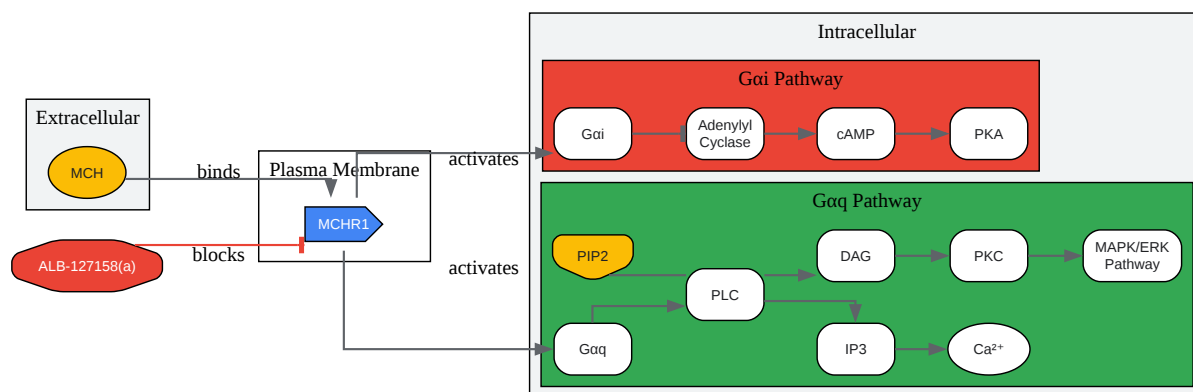
Core Mechanism of Action: MCHR1 Antagonism

ALB-127158(a) exerts its effects by blocking the MCHR1, a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, MCH, to MCHR1 activates downstream signaling cascades through two primary G proteins: G α i and G α q.[3][6]

- **Gai Pathway:** Activation of the Gai subunit inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, decreases the activity of Protein Kinase A (PKA).
- **Gaq Pathway:** Activation of the Gaq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) cascade.

By antagonizing the MCHR1, **ALB-127158(a)** prevents these downstream signaling events, thereby inhibiting the effects of MCH on neuronal activity and, consequently, on sleep patterns.

MCHR1 Signaling Pathway



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Caption: MCHR1 Signaling Pathway and Inhibition by **ALB-127158(a)**.

Preclinical Studies in Sleep Regulation

While specific sleep studies on **ALB-127158(a)** are not extensively published, research on other selective MCHR1 antagonists provides valuable insights into the expected effects of this drug class on sleep architecture.

Rodent Sleep Architecture Studies

A key study by Ahnaou and colleagues (2008) investigated the effects of two selective MCHR1 antagonists on the sleep-wake cycle in rats. The findings from this study are summarized below.

Table 1: Effects of MCHR1 Antagonists on Rat Sleep-Wake Architecture

Parameter	Effect	Dose-Dependency
Deep Sleep (Slow-Wave Sleep)	Decreased	Yes
REM Sleep	Decreased	Yes
Active and Passive Waking	Increased	Yes
Deep Sleep Onset Latency	Prolonged	Yes (at higher doses)
REM Sleep Onset Latency	Prolonged	Yes (at higher doses)
Homeostatic Rebound of Deep Sleep	Not Observed	N/A

Source: Ahnaou et al., 2008[6][7]

These results strongly suggest that antagonism of the MCHR1 receptor promotes wakefulness and suppresses both deep and REM sleep.

Experimental Protocol: Rodent Sleep Study with EEG

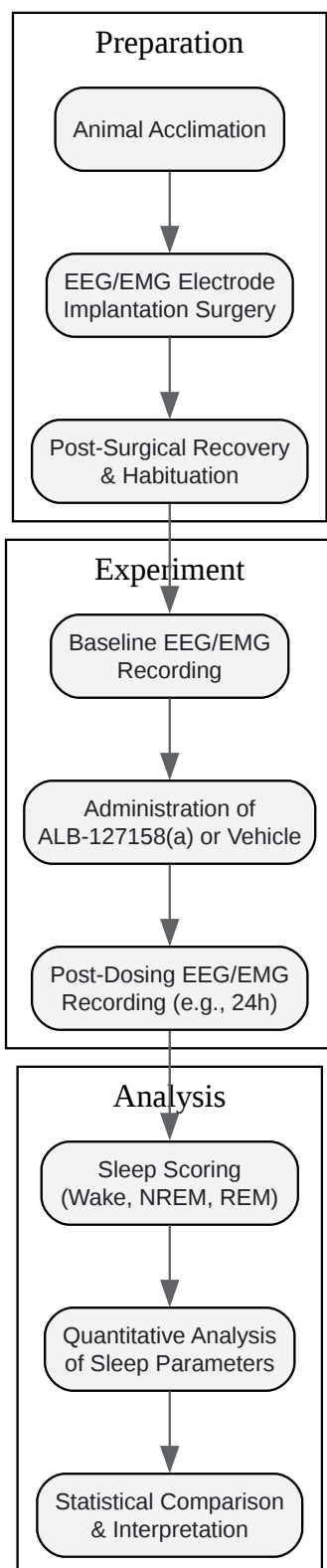
The following outlines a typical experimental protocol for assessing the effects of a compound like **ALB-127158(a)** on sleep architecture in rodents, based on established methodologies.

- Animal Model: Adult male Sprague-Dawley rats are commonly used.

- Surgical Implantation:
 - Animals are anesthetized (e.g., with pentobarbital).
 - For electroencephalogram (EEG) recording, screw electrodes are implanted into the skull over the cortex.
 - For electromyogram (EMG) recording, wire electrodes are inserted into the nuchal muscles.
 - Electrodes are connected to a pedestal, which is secured to the skull with dental cement.
- Recovery and Acclimation:
 - A recovery period of at least one week is allowed post-surgery.
 - Animals are habituated to the recording chambers and tethered recording cables.
- Housing and Environmental Conditions:
 - Animals are housed individually in sound-attenuated and electrically shielded recording chambers.
 - A strict 12-hour light/12-hour dark cycle is maintained, with controlled temperature and humidity.
 - Food and water are available ad libitum.
- Drug Administration:
 - **ALB-127158(a)** or vehicle is administered at a specific time relative to the light-dark cycle (e.g., at the beginning of the light phase, which is the primary sleep period for rodents).
 - Administration can be via various routes, such as subcutaneous (s.c.), intraperitoneal (i.p.), or oral (p.o.).
- Data Acquisition and Analysis:

- Continuous EEG and EMG recordings are collected for a set period (e.g., 24 hours) post-administration.
- The recordings are scored in epochs (e.g., 10-30 seconds) to classify vigilance states: wakefulness, non-REM (NREM) sleep, and REM sleep.
- Quantitative analysis is performed on various sleep parameters, including total sleep time, sleep efficiency, sleep latency, and the duration and number of bouts of each vigilance state.

Preclinical Experimental Workflow



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Caption: Workflow for a Preclinical Rodent Sleep Study.

Clinical Studies with ALB-127158(a)

ALB-127158(a) was advanced into Phase 1 clinical trials primarily for the treatment of obesity, leveraging the MCH system's role in energy balance.[\[3\]](#)[\[8\]](#)[\[9\]](#)

Phase 1 Clinical Trial Design

- Study Type: Single-ascending dose and multiple-ascending dose studies.[\[3\]](#)[\[8\]](#)
- Participants: Healthy, overweight, and obese male subjects.[\[3\]](#)[\[8\]](#)
- Primary Objectives: To assess the safety, tolerability, and pharmacokinetics of **ALB-127158(a)**.
- Key Measurements: Plasma and cerebrospinal fluid (CSF) drug concentrations were measured to determine CNS exposure.[\[8\]](#)

Clinical Findings Related to Sleep

While the compound was found to be generally safe and well-tolerated, notable side effects related to sleep were reported.

Table 2: Summary of Sleep-Related Observations in the Phase 1 Trial of **ALB-127158(a)**

Observation Category	Finding	Quantitative Data
Adverse Events	Difficulty falling asleep or restless sleep	Specific percentages and severity ratings are not publicly available. These were reported as side effects by some participants receiving the drug. [8]
CNS Exposure	Insufficient to be efficacious for obesity at the doses tested. [8] [9]	The low CNS penetration likely limited the central effects, including those on sleep, that might be seen at higher, more efficacious brain concentrations.

Source: Moore et al., as cited in Pissios et al., 2022[8]

The development of **ALB-127158(a)** for obesity was discontinued due to its limited brain exposure.[8][9] However, the reported sleep disturbances are consistent with the preclinical findings for MCHR1 antagonists and support the role of the MCH system in human sleep regulation.

Conclusion and Future Directions

The investigation of **ALB-127158(a)** and other MCHR1 antagonists provides compelling evidence for the role of the MCH system in promoting and maintaining sleep. Preclinical studies consistently demonstrate that blocking MCHR1 leads to increased wakefulness and a reduction in both deep and REM sleep.[3][6] Clinical observations with **ALB-127158(a)**, though limited, corroborate these findings, with participants reporting insomnia-like side effects.[8]

For researchers and drug development professionals, the key takeaways are:

- Target Validation: The MCH system is a valid target for modulating sleep-wake states.
- Therapeutic Potential:
 - MCHR1 Antagonists: Could be explored for conditions characterized by excessive sleepiness, such as narcolepsy. However, the potential for disrupting normal sleep architecture and inducing insomnia must be carefully considered.
 - MCHR1 Agonists: Conversely, MCHR1 agonists may hold promise for the treatment of insomnia.
- Developmental Challenges: Achieving sufficient CNS penetration is a critical hurdle for centrally acting MCHR1-targeting compounds, as demonstrated by the case of **ALB-127158(a)**.

Future research should focus on developing brain-penetrant MCHR1 modulators and conducting detailed polysomnographic studies in both preclinical models and human subjects to fully characterize their effects on sleep architecture and their potential therapeutic applications.

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